N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl and pyrrolidinyl groups, as well as a benzodioxole moiety attached to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidinyl group. The benzodioxole moiety is then attached through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process often involves techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide
- N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide
- N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide
Uniqueness
N-(4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a pyrimidine ring with a benzodioxole moiety and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-16(12(2)20-18(19-11)22-7-3-4-8-22)21-17(23)13-5-6-14-15(9-13)25-10-24-14/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRANBZLCFLTJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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